molecular formula C9H8ClNO3 B2643152 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid CAS No. 1521702-51-1

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2643152
CAS No.: 1521702-51-1
M. Wt: 213.62
InChI Key: NINIBYOCPHMCDT-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid (CAS: 1521702-51-1) is a bicyclic heterocyclic compound featuring a fused pyrano-pyridine core substituted with a chlorine atom at position 2 and a carboxylic acid group at position 3. Its molecular formula is C₉H₈ClNO₃, with a molecular weight of 213.55 g/mol (calculated from InChI data) .

Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-1-2-14-4-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINIBYOCPHMCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(C=C21)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranopyridine structure. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Catalysts such as acids or bases may be used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted pyranopyridine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

5-Chloro-3-pyridinecarboxylic Acid and 6-Chloro-2-pyridinecarboxylic Acid

These monocyclic pyridine derivatives (CAS: 22620-27-5 and 4684-94-0, respectively) share a carboxylic acid group and chlorine substituent but lack the fused pyrano ring. Their simpler structures result in lower molecular weights (157.55 g/mol) and reduced steric hindrance compared to the target compound .

  • Key Differences: Ring System: The fused pyrano ring in the target compound increases planarity and may enhance π-π stacking interactions in biological systems. Acidity: The fused ring’s electron-withdrawing effect could lower the pKa of the carboxylic acid group relative to the monocyclic analogs. Lipophilicity: The bicyclic system likely increases logP values, affecting membrane permeability.

3,6-Dichloropyridazine (CAS: 141-30-0)

This dichlorinated pyridazine (C₄H₂Cl₂N₂; MW: 148.90 g/mol) features two chlorine atoms but lacks oxygen atoms and a carboxylic acid group .

  • Key Differences :
    • Reactivity : The dichloro-substitution in pyridazine facilitates nucleophilic aromatic substitution, whereas the target compound’s single chlorine in a fused system may exhibit reduced reactivity.
    • Polarity : The absence of a carboxylic acid group in 3,6-dichloropyridazine decreases water solubility compared to the target compound.

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

Synthesized via alkylation of a pyridazinone core (e.g., compounds 3a-3h in ), these derivatives incorporate a phenyl group and chlorine but lack the fused oxygen-containing ring and carboxylic acid functionality .

  • Synthetic Flexibility: The pyridazinone derivatives are tailored for alkylation reactions, while the target compound’s fused system may limit similar modifications.

Data Table: Comparative Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid 1521702-51-1 C₉H₈ClNO₃ 213.55 Fused pyrano-pyridine, Cl, COOH
5-Chloro-3-pyridinecarboxylic acid 22620-27-5 C₆H₄ClNO₂ 157.55 Monocyclic pyridine, Cl, COOH
6-Chloro-2-pyridinecarboxylic acid 4684-94-0 C₆H₄ClNO₂ 157.55 Monocyclic pyridine, Cl, COOH
3,6-Dichloropyridazine 141-30-0 C₄H₂Cl₂N₂ 148.90 Dichlorinated pyridazine, no oxygen or COOH
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives N/A Varies Varies Pyridazinone core, Cl, phenyl substituents

Biological Activity

2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its structural features that suggest diverse biological activities. This compound belongs to the class of pyrano derivatives and has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity, synthesis, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClNO3C_{10}H_{8}ClN_{O_{3}}. Its structure features a fused bicyclic arrangement consisting of a pyridine and a pyran ring. The presence of the chlorine atom and the carboxylic acid group significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H8ClNO3C_{10}H_{8}ClN_{O_{3}}
Molecular Weight227.63 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate starting materials to form the pyranopyridine structure.
  • Functionalization : Introducing the chloro and carboxylic acid groups through electrophilic substitution reactions.
  • Characterization Techniques : Employing NMR and mass spectrometry to confirm the structure of the synthesized compound.

Biological Activity

Research indicates that derivatives of pyrano[3,4-b]pyridines exhibit significant biological activities, particularly anti-inflammatory effects. The mechanism of action may involve inhibition of key enzymes involved in inflammatory pathways.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

  • In vitro Studies : The compound demonstrated a notable ability to suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .

Structure-Activity Relationships (SAR)

Preliminary SAR investigations suggest that the presence of electron-withdrawing groups like chlorine enhances anti-inflammatory activity. Compounds with similar structural motifs have shown improved efficacy against inflammation markers such as iNOS and COX-2 mRNA expressions .

Case Studies

  • In Vivo Models : Animal models using carrageenan-induced paw edema demonstrated significant reductions in inflammation when treated with related pyrano derivatives.
    CompoundED50 (μM)Reference
    Indomethacin9.17
    Pyrano Derivative A8.23
    Pyrano Derivative B11.60
  • Mechanistic Studies : Further research is required to elucidate the precise mechanisms through which these compounds exert their effects on inflammatory pathways.

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